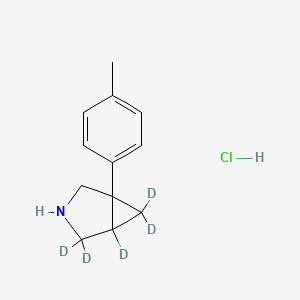
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3” is a biochemical used in proteomics research . It is available for purchase as a reference standard from various biochemical and reagent suppliers .
Molecular Structure Analysis
The molecular structure of “N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3” consists of 9 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, 1 Sulfur atom, and 2 Chlorine atoms . The InChI code for this compound is 1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1 .Physical And Chemical Properties Analysis
The molecular weight of “N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3” is 262.13 . The compound should be stored at a temperature of 28°C .Applications De Recherche Scientifique
Antioxidant and Free Radical Scavenger
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3, as a derivative of N-acetyl cysteine (NAC), has been extensively studied for its potential in scientific research, primarily focusing on its antioxidant properties. NAC is known to act directly as a scavenger of free radicals, particularly oxygen radicals, and as a precursor of L-cysteine, it contributes to the elevation of glutathione biosynthesis. This mechanism is central to its application in combating oxidative stress in vivo and in vitro, making it a significant antioxidant in various therapeutic contexts (Mokhtari et al., 2016).
Role in Detoxification and Heavy Metal Stress Alleviation
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3's parent compound, NAC, serves as a detoxifying agent, particularly in reducing the adverse effects of environmental pollutants and heavy metals on plants. It functions as a chelating agent, reducing the toxicity of heavy metals such as Cu, Hg, Cd, and Pb. Its application in agricultural and environmental studies suggests its potential for reducing heavy metal toxicity in plants, thereby improving plant growth and stress resistance (Colak et al., 2019).
Biofilm Formation and Bacterial Infection Control
Studies have also highlighted NAC's role in preventing biofilm formation on solid surfaces, which is critical in medical treatment for chronic bronchitis and other respiratory conditions. Its ability to disrupt biofilms reduces bacterial infections, suggesting its application in environments susceptible to bacterial contamination, such as paper mill plants and healthcare settings. This property is attributed to NAC's chemical and biological modes of action, which include binding to surfaces to increase wettability and decrease bacterial adhesion (Olofsson et al., 2003).
Tissue Distribution and Pharmacokinetics
Research into the tissue distribution of NAC in Wistar rats through high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) has provided insights into its pharmacokinetics. This work indicates NAC's extensive distribution across various tissues, including plasma, liver, kidney, heart, lungs, and spleen, highlighting its potential for comprehensive therapeutic applications (Siddiqui et al., 2016).
Propriétés
IUPAC Name |
(2R)-3-(2,2-dichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1/i1D3,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYGORWCAPEHPX-RIVLQAMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC=C(Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[13C](=O)N[C@@H](CSC=C(Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
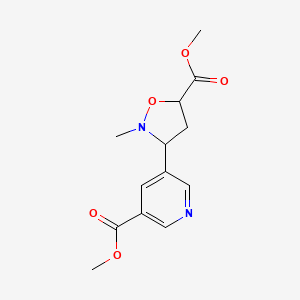
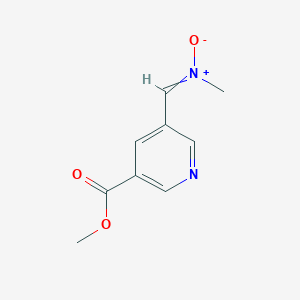
![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)
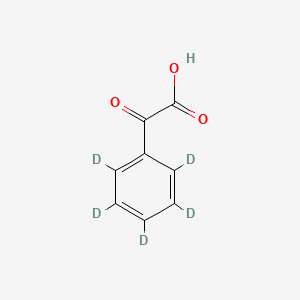
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)
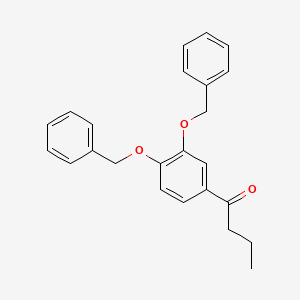
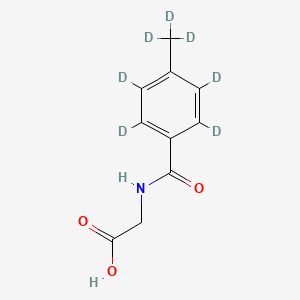


![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)
